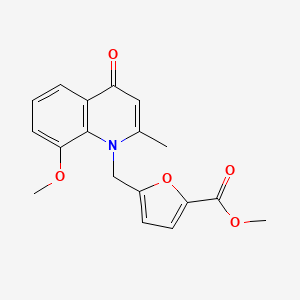
Methyl 5-((8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 5-((8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C18H17NO5 and its molecular weight is 327.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 5-((8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, including a furan ring and a quinoline moiety. Its molecular formula is C18H17NO5 with a molecular weight of approximately 327.3 g/mol. This article aims to explore the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Structural Characteristics
The compound features the following key structural components:
- Furan ring : A five-membered aromatic ring contributing to the compound's reactivity.
- Quinoline moiety : A bicyclic structure known for its diverse biological activities.
- Methoxy group : Enhances solubility and may influence biological interactions.
Antimicrobial Activity
This compound has exhibited notable antimicrobial properties. Studies indicate that compounds with similar structures show varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, related quinoline derivatives have demonstrated minimum inhibitory concentrations (MIC) ranging from 1 µg/mL to 250 µg/mL against various bacterial strains .
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Methyl 5-(6-bromoquinolin-4(1H)-yl)methyl)furan-2-carboxylate | 125 | Staphylococcus aureus |
| Methyl 5-(8-fluoroquinolin-4(1H)-yl)methyl)furan-2-carboxylate | 150 | Escherichia coli |
| Methyl 5-(methoxymethyl)furan-2-carboxylate | 100 | Bacillus subtilis |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines, including HeLa (cervical carcinoma), HepG2 (liver carcinoma), and Vero (African green monkey kidney). The MTT assay results suggest that this compound can inhibit cell proliferation effectively, with IC50 values reported in the range of 50–100 µg/mL depending on the cell line tested .
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa | 62.37 | Induction of apoptosis |
| HepG2 | 75.00 | Cell cycle arrest |
| Vero | 80.50 | Cytotoxic effects |
Anti-inflammatory Activity
Research indicates that derivatives of this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. The presence of the quinoline structure is often associated with such activities due to its ability to modulate signaling pathways involved in inflammation .
The biological activities of this compound are attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced proliferation in cancer cells.
- Receptor Binding : It can bind to receptors that modulate cellular responses, influencing processes such as apoptosis and inflammation.
- DNA Interaction : The compound's structure allows it to intercalate into DNA, disrupting replication and transcription processes.
Eigenschaften
Molekularformel |
C18H17NO5 |
|---|---|
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
methyl 5-[(8-methoxy-2-methyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C18H17NO5/c1-11-9-14(20)13-5-4-6-15(22-2)17(13)19(11)10-12-7-8-16(24-12)18(21)23-3/h4-9H,10H2,1-3H3 |
InChI-Schlüssel |
XXBMGMQPAALIKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(N1CC3=CC=C(O3)C(=O)OC)C(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















